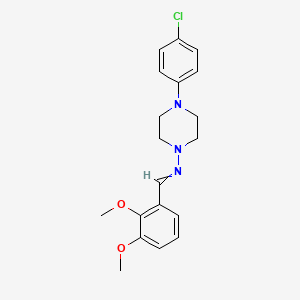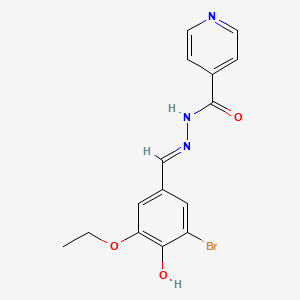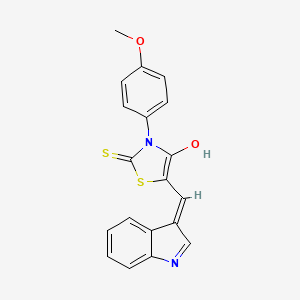
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive drug that has been used as a recreational drug due to its hallucinogenic and euphoric effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
作用機序
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. This results in an increase in the levels of serotonin in the brain, which is associated with the anxiolytic and antidepressant effects of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, as well as dopamine and norepinephrine, in the brain. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been found to have antioxidant effects, and to increase the levels of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and neuroplasticity.
実験室実験の利点と制限
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and is readily available for use in experiments. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been found to have a relatively low toxicity, which makes it a safer alternative to other psychoactive drugs. However, one limitation is that 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for the study of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine. One area of research is the development of new drugs that are based on the structure of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, and that have improved therapeutic properties. Another area of research is the study of the long-term effects of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, particularly with regard to its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine, and to identify the specific receptors and pathways that are involved.
合成法
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is synthesized through the reaction of 4-chlorophenylpiperazine with 2,3-dimethoxybenzaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in scientific research. It has been found to have anxiolytic and antidepressant properties, and has been studied as a potential treatment for anxiety disorders and depression. 4-(4-chlorophenyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects.
特性
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-24-18-5-3-4-15(19(18)25-2)14-21-23-12-10-22(11-13-23)17-8-6-16(20)7-9-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXLCTCMHRQYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)

![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)
![(4-methoxy-3,5-dimethylphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6131152.png)
![ethyl {5-bromo-3-[(2-methyl-3-furoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6131160.png)